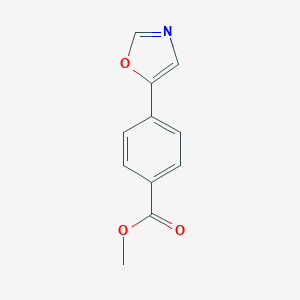

Methyl 4-(1,3-oxazol-5-yl)benzoate

描述

Significance of the Oxazole (B20620) Heterocycle in Chemical Sciences

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of many biologically active and synthetically useful molecules. mdpi.comnih.gov This aromatic ring system is planar and its derivatives are known to engage with a wide variety of enzymes and biological receptors through non-covalent interactions. rsc.orgfrontiersin.org The versatility of the oxazole moiety has led to its incorporation into a vast number of compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.org

The synthesis of the oxazole ring can be achieved through several established methods, with the Robinson-Gabriel synthesis and the Van Leusen reaction being prominent examples. nih.gov The Van Leusen oxazole synthesis, in particular, is a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov This reaction's reliability and mild conditions have made it a go-to strategy for chemists. nih.gov

Overview of Benzoate (B1203000) Derivatives in Chemical Research

Benzoate derivatives, esters of benzoic acid, are ubiquitous in chemical research and industry. hmdb.ca Methyl benzoate and its substituted analogues are frequently used as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and fragrances. hmdb.canih.gov The ester functional group in benzoates can be readily transformed into other functional groups, making them versatile building blocks in organic synthesis. nih.gov For instance, they can undergo hydrolysis to yield carboxylic acids, reduction to form alcohols or aldehydes, and can react with organometallic reagents to produce tertiary alcohols.

In medicinal chemistry, the benzoate moiety is present in numerous therapeutic agents. The substitution pattern on the phenyl ring can be systematically varied to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov

Contextualizing Methyl 4-(1,3-oxazol-5-yl)benzoate within Contemporary Chemical Scholarship

This compound, with the CAS number 179057-14-8, is a compound that strategically combines the oxazole and benzoate functionalities. wikipedia.org This structure positions it as a valuable building block in medicinal chemistry and materials science. Its synthesis is most notably achieved through the Van Leusen reaction, where methyl 4-formylbenzoate (B8722198) reacts with tosylmethyl isocyanide (TosMIC). mdpi.com This reaction is reported to proceed with high efficiency.

The compound serves as a key intermediate in the synthesis of more complex molecules. For example, it has been utilized in the preparation of inhibitors for various enzymes, where the oxazole and benzoate groups serve as critical pharmacophores for binding to target proteins. Research has shown its use in the development of antagonists for the P2X7 receptor, which is implicated in inflammatory responses.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 179057-14-8 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Physical State | Solid |

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Signals |

| ¹H NMR | Signals corresponding to the protons on the oxazole ring, the aromatic protons of the benzoate ring, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbons of the oxazole ring, the benzene (B151609) ring, the ester carbonyl carbon, and the methyl ester carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O of the ester, C=N and C-O-C of the oxazole ring, and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 4-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNHUUMUCVZCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363129 | |

| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-14-8 | |

| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 1,3 Oxazol 5 Yl Benzoate

Advanced Synthetic Pathways to the 1,3-Oxazole Moiety

The formation of the 1,3-oxazole ring is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. ijpsonline.com For a molecule like Methyl 4-(1,3-oxazol-5-yl)benzoate, the substitution at the 5-position is a key consideration. Modern organic synthesis offers several powerful methods to construct this heterocyclic system with high efficiency and control.

Iminophosphorane-Mediated Cyclization Approaches for Oxazoles

A notable strategy for synthesizing substituted oxazoles involves the use of iminophosphoranes, often in a reaction known as the aza-Wittig reaction. researchgate.net This methodology is particularly effective for creating 2,5-disubstituted oxazoles. The general principle involves the reaction of an iminophosphorane with a carbonyl compound. Specifically, for the synthesis of 5-substituted-1,3-oxazoles, an intramolecular aza-Wittig reaction of a suitable precursor is a powerful tool.

In a relevant approach, researchers have demonstrated that the cyclization of β-keto azides with isothiocyanates in the presence of triphenylphosphine (B44618) (PPh₃) can yield 2-N-aryl-5-substituted-1,3-oxazoles. tandfonline.com The reaction proceeds through an in-situ generated iminophosphorane. A significant advancement in this area is the use of polymer-supported triphenylphosphine (poly-TPP). tandfonline.com This heterogeneous reagent facilitates the reaction at room temperature and simplifies the purification process, as the triphenylphosphine oxide byproduct, which is notoriously difficult to remove via chromatography, is bound to the polymer and can be removed by simple filtration. tandfonline.com This method has been successfully applied to synthesize oxazole (B20620) derivatives with ester functionalities, which are direct precursors or analogues to the target molecule. tandfonline.com

Table 1: Comparison of Iminophosphorane-Mediating Reagents for Oxazole Synthesis

| Reagent | Reaction Condition | Advantage | Disadvantage | Reference |

|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | Heated (e.g., 90°C) | High yield | Difficult removal of PPh₃O byproduct | tandfonline.com |

| Polymer-Supported Triphenylphosphine (poly-TPP) | Room Temperature | Easy removal of byproduct by filtration | Higher reagent cost | tandfonline.com |

Palladium-Catalyzed Oxidative Cyclization Strategies for Substituted Oxazoles

Transition-metal catalysis, particularly with palladium, has provided highly efficient and regioselective routes to substituted oxazoles. These methods often involve cascade reactions where multiple bonds are formed in a single operation, showcasing high atom economy. rsc.org

One such strategy is the palladium-catalyzed and copper-mediated oxidative cyclization of propargyl esters with benzylamines. rsc.orgrsc.orgnih.gov This bimetallic catalytic system facilitates the cascade formation of C–N and C–O bonds to construct the oxazole ring. A notable feature of this protocol is the use of water as the oxygen atom source for the oxazole ring, and the reaction proceeds with the removal of four hydrogen atoms. rsc.org This approach provides a regioselective pathway to trisubstituted oxazoles.

Another powerful palladium-catalyzed method involves the reaction of simple amides and ketones. organic-chemistry.org This process occurs through a sequence of C-N bond formation followed by a C-O bond formation to close the ring, driven by a palladium-catalyzed sp² C-H activation pathway. The reaction typically uses palladium acetate (B1210297) as the catalyst, with potassium persulfate (K₂S₂O₈) as the oxidant and copper(II) bromide (CuBr₂) as a promoter, achieving yields of up to 86%. organic-chemistry.org Such methods offer a direct approach using readily available starting materials, avoiding the need for pre-functionalized substrates. organic-chemistry.orgorganic-chemistry.org

Exploration of Other Cycloaddition and Condensation Reactions for Oxazole Ring Formation

Beyond the aforementioned advanced techniques, several other classical and modern cycloaddition and condensation reactions are routinely employed for oxazole ring synthesis.

Robinson-Gabriel Synthesis : This long-standing method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. ijpsonline.compharmaguideline.com The dehydration is typically induced by agents like sulfuric acid or phosphorus pentachloride.

Van Leusen Oxazole Synthesis : This is a highly versatile [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov This one-pot reaction proceeds under basic conditions and is a go-to method for preparing 5-substituted oxazoles from aldehydes. To synthesize the target compound, methyl 4-formylbenzoate (B8722198) would be a suitable starting material to react with TosMIC.

Cycloisomerization of Propargyl Amides : A practical and mild method for preparing substituted oxazoles involves the cycloisomerization of propargylic amides. nih.gov This reaction can be mediated by silica (B1680970) gel (SiO₂) or catalyzed by transition metals like gold, leading to 2,5-disubstituted or 2,4,5-trisubstituted oxazoles in good yields. nih.govresearchgate.net

Iodine-Catalyzed Oxidative Cyclization : A simple and practical synthesis of 2,5-disubstituted oxazoles can be achieved through an iodine-catalyzed tandem oxidative cyclization of benzaldehydes and α-amino acids. organic-chemistry.org This method demonstrates excellent functional group compatibility.

Esterification and Aromatic Functionalization Techniques for the Benzoate (B1203000) Moiety

The synthesis of the methyl benzoate portion of the molecule involves two key transformations: the formation of the ester and the functionalization of the aromatic ring.

The most direct method for creating the methyl ester is the Fischer-Speier esterification . This involves reacting the corresponding carboxylic acid, 4-(1,3-oxazol-5-yl)benzoic acid nih.gov, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduatamanchemicals.com The reaction is an equilibrium process, and to drive it towards the product (the ester), either water is removed as it is formed, or a large excess of the alcohol (methanol) is used. tcu.eduiajpr.com

Aromatic functionalization is necessary to attach the oxazole ring to the benzene (B151609) ring at the para position. While electrophilic aromatic substitution (e.g., nitration) on methyl benzoate is a well-studied reaction, the ester group is a deactivating meta-director. atamanchemicals.comaiinmr.comyoutube.com Therefore, for the synthesis of a para-substituted product like this compound, a strategy involving cross-coupling reactions is generally more efficient. This would typically involve using a pre-functionalized benzene ring, such as methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate, which can then be coupled with a suitable oxazole-containing partner.

Convergent and Divergent Synthesis Strategies for this compound

Fragment A Synthesis : Prepare a functionalized oxazole, such as 5-bromo-1,3-oxazole or an oxazole-5-boronic ester.

Fragment B Synthesis : Prepare a functionalized benzoate, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (a boronic ester) or methyl 4-bromobenzoate.

Coupling : Join Fragment A and Fragment B using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

Alternatively, a convergent approach could involve the van Leusen reaction, where methyl 4-formylbenzoate is reacted with TosMIC to directly form the 5-(4-(methoxycarbonyl)phenyl)oxazole ring system in one step. nih.gov

A divergent synthesis begins with a common core structure that is then elaborated into a variety of different final compounds. researchgate.net Starting with the central intermediate, 4-(1,3-oxazol-5-yl)benzoic acid nih.gov, a divergent approach could be used to create a library of related molecules. For example:

The carboxylic acid could be esterified with a range of different alcohols (methanol, ethanol, propanol, etc.) to produce a series of alkyl 4-(1,3-oxazol-5-yl)benzoates.

The carboxylic acid could be converted to an amide by reacting it with various amines.

Optimization of Reaction Conditions and Yields

Maximizing the efficiency of the synthesis of this compound requires careful optimization of reaction conditions at each step.

Table 2: Key Parameters for Optimization in Oxazole and Ester Synthesis

| Reaction Type | Key Parameters to Optimize | Desired Outcome | Reference |

|---|---|---|---|

| Pd-Catalyzed Cyclization | Catalyst (e.g., Pd(OAc)₂), co-catalyst (e.g., CuBr₂), oxidant (e.g., K₂S₂O₈), solvent, temperature. | High yield, high regioselectivity, minimal side products. | organic-chemistry.org |

| Iminophosphorane Cyclization | Phosphine reagent (free vs. polymer-supported), solvent, temperature. | High yield, ease of product purification. | tandfonline.comtandfonline.com |

| Van Leusen Synthesis | Base (e.g., K₂CO₃), solvent (e.g., MeOH, THF), temperature. | Efficient cycloaddition, suppression of side reactions. | nih.gov |

| Fischer Esterification | Acid catalyst concentration, alcohol-to-acid ratio, reaction time, method of water removal. | Drive equilibrium to completion, maximize ester yield. | tcu.edu |

| Cross-Coupling (e.g., Suzuki) | Palladium catalyst and ligand, base, solvent system, temperature. | High coupling efficiency, minimal homo-coupling. | - |

For instance, in palladium-catalyzed reactions, the choice of the ligand, oxidant, and solvent can dramatically affect the yield and selectivity. organic-chemistry.org In iminophosphorane-mediated syntheses, moving from a homogeneous catalyst like PPh₃ to a heterogeneous one like poly-TPP can significantly improve the process by simplifying purification, which in turn increases the isolated yield. tandfonline.com For the Fischer esterification step, refluxing for an adequate duration (e.g., 1-2 hours) with a sufficient excess of methanol is crucial to push the equilibrium towards the product. tcu.eduiajpr.com Careful control of temperature during electrophilic aromatic substitution reactions is also critical to prevent the formation of unwanted byproducts. youtube.com

Green Chemistry Approaches in the Synthesis of Oxazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including oxazole derivatives, to minimize environmental impact and enhance efficiency. ijpsonline.com These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to reduce waste and energy consumption. nih.gov Key green synthetic strategies for oxazole derivatives include microwave-assisted synthesis, ultrasound-assisted methods, and the use of environmentally benign catalysts and reaction media.

One of the prominent green methods is microwave-assisted synthesis, which often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov For instance, the one-pot microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol (B130326) has been shown to be highly efficient. nih.govacs.org This method is not only rapid but also economically and environmentally benign. nih.gov Research has demonstrated that controlling the amount of base, such as potassium phosphate (B84403) (K3PO4), can selectively yield either 5-substituted oxazoles or 4,5-disubstituted oxazolines. acs.orgacs.org

Ultrasound-assisted synthesis is another energy-efficient green technique that can significantly reduce reaction times and improve yields. nih.govresearchgate.net This method utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. nih.gov Studies have shown that the synthesis of aminooxazole derivatives using deep eutectic solvents as the reaction medium under ultrasound irradiation can achieve high yields in a matter of minutes, compared to several hours required for conventional thermal methods. researchgate.net This approach is noted for its lower energy consumption and easier product purification. researchgate.net

Furthermore, the development of catalyst-free and metal-free synthesis routes represents a significant advancement in green chemistry. nih.govrsc.org An example is the intramolecular oxidative cyclization of N-allylbenzamides to produce 2,5-disubstituted oxazoles, which proceeds in good yields without the need for a catalyst. nih.gov Similarly, the use of water as a solvent, often in conjunction with a biodegradable catalyst, aligns with the principles of green chemistry by replacing hazardous organic solvents. researchgate.net One-pot syntheses, which combine multiple reaction steps into a single operation, also contribute to a greener process by reducing solvent usage and purification steps. nih.govrsc.org

The following tables summarize key research findings on green synthetic approaches for oxazole derivatives.

Table 1: Microwave-Assisted Synthesis of Oxazole Derivatives

| Starting Materials | Catalyst/Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl aldehydes, p-Toluenesulfonylmethyl isocyanide (TosMIC) | K3PO4 (2 equiv) | Isopropanol | 65 °C, 350 W, 8 min | 5-Substituted oxazoles | up to 96% | nih.govacs.org |

| p-Substituted 2-bromoacetophenone, Urea | - | DMF | 138 °C, 20 min | 2,4-Disubstituted oxazoles | Good | tandfonline.com |

| Hippuric acid, Substituted aldehyde/ketone | MgO/Al2O3 | - | Microwave irradiation | Azalactones | Good | ijpsonline.com |

Table 2: Ultrasound-Assisted Synthesis of Oxazole Derivatives

| Starting Materials | Reaction Medium | Reaction Conditions | Product | Yield (%) | Comparison (Thermal Method) | Reference |

|---|---|---|---|---|---|---|

| Aminooxazole precursors | Deep eutectic solvent | 8 min | Aminooxazole derivatives | 90% | 69% yield in 3.5 h | researchgate.net |

| Hydrazides, Cyanogen bromide | Ethanol | 50 °C | 1,3,4-Oxadiazol-2-amines | 81-93% | - | nih.govresearchgate.net |

| Aldehydes, Hydroxylamine hydrochloride | - | Ultrasound activation | Sulfonamides-isoxazolines | Good | - | nih.gov |

Table 3: Other Green Synthetic Approaches for Oxazole Derivatives

| Method | Starting Materials | Catalyst/Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Catalyst-Free Cyclization | N-allylbenzamides | Temperate conditions | 2,5-Disubstituted oxazoles | Avoids catalyst contamination | nih.gov |

| Van Leusen Synthesis in Water | Aldehydes, TosMIC | β-cyclodextrin | 5-Substituted oxazoles | Use of water as a green solvent | tandfonline.com |

| One-Pot Synthesis in Aqueous Media | Amino acids, Carboxylic acids | DMT-MM, N,N-diethylaniline | Oxazol-5(4H)-ones | Simplified procedure, aqueous solvent | nih.gov |

Spectroscopic Characterization and Structural Elucidation of Methyl 4 1,3 Oxazol 5 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals in Methyl 4-(1,3-oxazol-5-yl)benzoate.

Proton NMR (¹H NMR) for this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the protons of the oxazole (B20620) ring, and the methyl group of the ester.

Based on the analysis of similar structures, the following proton chemical shifts (δ) in parts per million (ppm) are predicted:

Benzoate (B1203000) Protons: The protons on the para-substituted benzene ring will appear as two distinct doublets in the downfield region, typically between 7.5 and 8.2 ppm. The protons ortho to the ester group are expected to resonate at a slightly higher chemical shift than the protons ortho to the oxazole ring due to the electron-withdrawing nature of the carbonyl group.

Oxazole Protons: The oxazole ring has two protons. The proton at the C2 position is anticipated to appear as a singlet around 8.0-8.2 ppm, while the proton at the C4 position is expected to resonate as a singlet at a slightly lower chemical shift, likely in the range of 7.2-7.5 ppm.

Methyl Protons: The three protons of the methyl ester group will give rise to a sharp singlet, typically appearing around 3.9 ppm.

A representative, though not experimentally verified for this specific compound, ¹H NMR data table for various methyl benzoate derivatives is provided below to illustrate the expected chemical shift ranges. rsc.org

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |

| Methyl benzoate | 8.02–7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39–7.32 (m, 2H) | 3.83 (s, 3H) |

| Methyl 4-chlorobenzoate | 7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H) | 3.87 (s, 3H) |

| Methyl 4-bromobenzoate (B14158574) | 7.87 (d, J=8.6 Hz, 2H), 7.55 (d, J=8.6 Hz, 2H) | 3.87 (s, 3H) |

| Methyl 4-methylbenzoate | 7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H) | 3.88 (s, 3H) |

Carbon-13 NMR (¹³C NMR) for this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are as follows:

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 165-167 ppm.

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region (125-135 ppm). The carbon attached to the ester group and the carbon attached to the oxazole ring will have distinct chemical shifts due to the different electronic environments.

Oxazole Carbons: The carbon atoms of the oxazole ring are expected to appear in the range of 120-155 ppm. The C2 and C5 carbons will have higher chemical shifts than the C4 carbon.

Methyl Carbon: The methyl carbon of the ester group will have a signal around 52 ppm.

For comparative purposes, a table of ¹³C NMR data for related methyl benzoate compounds is presented below. rsc.org

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |

| Methyl benzoate | 166.7 | 132.6, 130.4, 129.4, 128.8, 128.1 | 51.7 |

| Methyl 4-chlorobenzoate | 166.1 | 139.3, 130.9, 128.6 | 52.1 |

| Methyl 4-bromobenzoate | 165.7 | 131.9, 131.1, 130.6, 128.5, 127.5 | 51.2 |

| Methyl 4-methylbenzoate | 167.1 | 143.4, 129.5, 129.0, 127.3 | 51.8 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would show correlations between the ortho- and meta-protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would allow for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for linking different fragments of the molecule. For instance, correlations between the methyl protons and the carbonyl carbon, as well as between the protons on the benzene ring and the carbons of the oxazole ring, would be observed, confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, with a molecular formula of C₁₁H₉NO₃, the expected exact mass would be approximately 203.05824 Da for the molecular ion [M]⁺.

Fragmentation Pathways and Structural Insights from MS/MS Data

Proposed Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. For this compound, this would result in a fragment ion with an m/z of 172.

Loss of the methyl group (-CH₃): Cleavage of the methyl group from the ester would result in a fragment ion with an m/z of 188.

Cleavage of the ester group: Fragmentation can also occur with the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment corresponding to the 4-(1,3-oxazol-5-yl)phenyl cation at m/z 144.

Oxazole ring fragmentation: The oxazole ring itself can undergo fragmentation. A characteristic loss for oxazoles is the expulsion of a neutral molecule of carbon monoxide (CO), which could be followed by further fragmentation of the resulting radical cation.

A table summarizing the potential major fragment ions is provided below.

| m/z | Proposed Fragment Ion |

| 203 | [M]⁺ |

| 172 | [M - OCH₃]⁺ |

| 144 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the methyl ester group, the benzene ring, and the oxazole ring.

Based on established correlation tables and spectral data of related compounds, the predicted IR absorption peaks for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Significance |

| C=O (Ester) | Stretching | 1715-1730 | A strong and sharp absorption in this region is a definitive indicator of the carbonyl group in the methyl ester functionality. brainly.combrainly.com |

| C-O (Ester) | Stretching | 1250-1300 (asymmetric) and 1000-1100 (symmetric) | These two distinct bands arise from the C-O single bond stretches within the ester group. brainly.com |

| Aromatic C-H | Stretching | 3000-3100 | These absorptions, typically of weak to medium intensity, are characteristic of the C-H bonds on the benzene ring. brainly.com |

| Aromatic C=C | Stretching | 1450-1600 | Multiple bands in this region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| Oxazole Ring | C=N Stretching | 1500-1690 | The carbon-nitrogen double bond in the oxazole ring gives rise to a characteristic absorption in this region. globalresearchonline.net |

| Oxazole Ring | C-O-C Stretching | 1000-1300 | The stretching vibration of the C-O-C linkage within the oxazole ring is expected in this range, potentially overlapping with the ester C-O stretches. globalresearchonline.net |

| CH₃ (Methyl) | Bending | 1380-1470 | These bands are associated with the bending vibrations of the methyl group in the ester functionality. brainly.com |

The presence of a strong band around 1720 cm⁻¹ would be the most prominent feature, confirming the ester carbonyl group. The combination of aromatic C-H and C=C stretching bands would verify the existence of the benzene ring. The characteristic absorptions for the C=N and C-O-C bonds would provide evidence for the oxazole heterocycle.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of absorbed light correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the conjugated system formed by the benzene ring and the oxazole ring. The primary electronic transitions anticipated are π → π* transitions.

The absorption maxima (λmax) for oxazole derivatives are influenced by the nature and position of substituents on the ring system. globalresearchonline.net For this compound, the conjugation between the phenyl group and the oxazole ring is expected to result in absorption bands in the UV region. The spectrum would likely show a strong absorption band corresponding to the π → π* transition of the entire conjugated aromatic system. The presence of the ester group, being a weakly chromophoric group, is not expected to significantly shift the main absorption bands but may influence their intensity.

Computational Chemistry and Theoretical Investigations of Methyl 4 1,3 Oxazol 5 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of Methyl 4-(1,3-oxazol-5-yl)benzoate. By calculating the electron density, DFT methods can accurately predict the molecule's geometry, energy, and various reactivity descriptors, offering a quantum mechanical lens into its behavior.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to its lowest energy state. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G+(d,p), are employed to find this minimum energy conformation.

Theoretical studies on analogous structures, such as substituted oxadiazole benzoates, have revealed a tendency for the molecule to adopt a nearly planar conformation. nih.gov It is anticipated that this compound would exhibit similar characteristics, with only a slight torsional angle between the phenyl and oxazole (B20620) rings. This planarity influences the molecule's packing in the solid state and its interaction with planar biological targets. Energetic analysis provides the total energy of the optimized structure, which is a key parameter for assessing its thermodynamic stability.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Description | Predicted Value Range | Significance |

|---|---|---|---|

| Phenyl-Oxazole Torsion Angle | The dihedral angle between the two rings. | 5° - 15° | Determines the degree of planarity and conjugation between the aromatic systems. |

| C=O Bond Length (Ester) | The length of the carbonyl double bond. | ~1.21 Å | A shorter bond indicates a stronger bond and is characteristic of the ester functional group. |

| C-O Bond Length (Ester) | The length of the single bond in the ester group. | ~1.34 Å | Reflects the electronic environment of the ester linkage. |

Note: The values in this table are predictive, based on DFT calculations for analogous structures, and represent the expected geometric parameters for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, defining its electrophilic character.

For this compound, the HOMO is expected to be distributed across the electron-rich phenyl and oxazole rings. The LUMO is likely localized on the electron-withdrawing methyl benzoate (B1203000) portion of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations on similar isoxazoline (B3343090) derivatives have yielded energy gaps in the range of 4-5 eV, suggesting significant stability. mdpi.com

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Predicted Localization | Role in Reactivity |

|---|---|---|

| HOMO | Phenyl and oxazole rings | Electron donation (nucleophilicity) in reactions. |

| LUMO | Methyl benzoate group, particularly the C=O bond | Electron acceptance (electrophilicity) in reactions. |

| HOMO-LUMO Gap | ~4-5 eV (predicted) | Indicator of kinetic stability and chemical reactivity. |

An Electrostatic Potential (EPS) or Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack.

In an EPS map of this compound, distinct regions of charge would be visible.

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are predicted to be concentrated around the electronegative oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group.

Positive Potential (Blue): These electron-poor regions are susceptible to nucleophilic attack and are typically located around the hydrogen atoms of the aromatic rings.

Table 3: Predicted Electrostatic Potential Regions

| Region | Location on Molecule | Predicted Potential | Site for |

|---|---|---|---|

| Oxygen/Nitrogen Atoms | Oxazole ring and ester carbonyl | Negative (Electron-Rich) | Electrophilic Attack |

Theoretical vibrational analysis using DFT allows for the prediction of a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated.

This predicted spectrum is a powerful tool for structural confirmation. When a compound is synthesized in the lab, its experimental IR and Raman spectra can be compared to the theoretically calculated ones. A strong correlation between the two validates the structure of the synthesized molecule. For this compound, key predicted vibrational frequencies would include the C=O stretching of the ester group (typically a strong band around 1720 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and various stretching and bending modes characteristic of the oxazole ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its flexibility, conformational changes, and interactions with its environment (such as a solvent or a biological receptor).

For this compound, a key application of MD would be to study the rotational dynamics around the single bond connecting the phenyl and oxazole rings. These simulations can reveal the energy barriers to rotation and the preferred conformational states in solution. This information is critical for understanding how the molecule might adapt its shape to bind to a protein's active site, a process known as "induced fit." Studies on similar heterocyclic compounds have used MD to confirm the stability of ligand-receptor complexes. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comresearchgate.netnih.gov

A QSAR study on this compound would typically involve the following steps:

Data Set Assembly: A series of oxazole benzoate analogs would be synthesized, and their biological activity (e.g., inhibition of an enzyme, measured as IC₅₀) would be determined experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size (e.g., molecular weight), shape, and electronic properties (e.g., dipole moment, partial charges).

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested to ensure it is statistically significant and can accurately predict the activity of new, untested compounds.

For oxazole-containing compounds, QSAR and the closely related Structure-Activity Relationship (SAR) studies are instrumental in rational drug design. nih.gov By identifying which structural features are most important for activity, these models can guide medicinal chemists in designing new derivatives with enhanced potency and improved properties.

In Silico Prediction of Potential Biological Interactions

In silico methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in modern drug discovery for predicting the biological interactions of novel compounds. chemscene.com These computational approaches allow for the rapid screening of virtual libraries of molecules against specific biological targets, thereby prioritizing candidates for synthesis and further experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in hypothesizing the mechanism of action for novel compounds. For instance, studies on various 1,3-oxazole derivatives have successfully employed molecular docking to predict their binding modes within the active sites of enzymes such as tubulin and cyclooxygenase (COX). nih.govmdpi.com In a hypothetical docking study of this compound, the compound would be docked into the binding site of a relevant biological target. The resulting docking score and interaction patterns, such as hydrogen bonds and hydrophobic interactions, would provide a measure of its potential inhibitory activity. For example, docking studies on other oxadiazole derivatives have shown that binding energies can vary, with more stable complexes exhibiting lower energy values. mdpi.com

QSAR models are another powerful in silico tool. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing predictive QSAR models for oxazole derivatives, researchers have been able to screen virtual libraries for compounds with potential antiviral or anticancer activities. nih.govnih.gov These models are built using a training set of compounds with known activities and then validated using an external test set to ensure their predictive power.

The application of these in silico tools to this compound could involve screening it against a panel of known cancer targets or viral enzymes. The predictions from these models would help in identifying potential therapeutic areas where this compound might be effective. For example, various oxazole derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.commdpi.comproquest.com

To illustrate the type of data generated from such studies, the following tables present hypothetical and representative findings from in silico predictions on related oxazole derivatives.

Table 1: Representative Molecular Docking Results of Structurally Similar Oxazole Derivatives Against Various Biological Targets

| Compound Series | Target Protein | PDB ID | Representative Docking Score (kcal/mol) | Key Interacting Residues |

| Oxazole-based Oxadiazole Derivatives | Tyrosine Kinase | 4CSV | - | TYR, LYS, ASP |

| 1,3-Oxazole Derivatives | Tubulin (Colchicine Binding Site) | 4O2B | -7.5 to -9.0 | CYS, LEU, VAL |

| 1,3,4-Oxadiazole (B1194373) Derivatives | Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | ARG, TYR, SER |

| Benzoxazole Derivatives | 4URO | 4URO | -8.0 | - |

| Oxadiazole Derivatives | VEGFR2 | - | -48.89 kJ/mol | - |

This table is a compilation of representative data from various studies on oxazole derivatives and is intended for illustrative purposes. nih.govmdpi.commdpi.commdpi.comnih.gov

Table 2: Predicted ADMET Properties of a Hypothetical Series of Oxazole Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| Derivative A1 | 350.4 | 3.2 | 85.6 | 1 | 5 |

| Derivative B2 | 378.3 | 2.8 | 95.2 | 2 | 6 |

| Derivative C3 | 412.4 | 3.5 | 102.1 | 1 | 7 |

This data is hypothetical and serves to illustrate the types of parameters evaluated in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for drug candidates. jcchems.com

The insights gained from these in silico predictions are invaluable for guiding the synthesis of new derivatives with improved biological activity and for designing further experimental studies. While these computational approaches are predictive in nature, they significantly narrow down the search for promising drug candidates and accelerate the drug discovery process. chemscene.com The presence of the oxazole moiety in many natural products with diverse biological activities further underscores the potential of this heterocyclic scaffold in medicinal chemistry. mdpi.com

Exploration of Biological Activities and Pharmacological Potential

Investigation of Antimicrobial Properties

A thorough search of scientific databases yielded no studies concerning the antimicrobial properties of Methyl 4-(1,3-oxazol-5-yl)benzoate.

No research data has been published on the in vitro or in vivo antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

There are no available studies that have investigated the potential antifungal properties of this compound against any fungal species.

As no antimicrobial activity has been reported for this compound, there is no information regarding its potential mechanism of action.

Evaluation of Anticancer and Antiviral Activities

No published scientific literature was found that evaluates the anticancer or antiviral activities of this compound.

Enzyme Inhibition Studies

There are no publicly available research findings on the enzyme inhibition capabilities of this compound.

Consequently, no target enzymes have been identified, and there is no data on the inhibition potency of this compound.

Kinetic Studies of Enzyme Inhibition

Kinetic studies are fundamental in pharmacology to understand how a compound interacts with an enzyme and to quantify its inhibitory potency. These studies measure parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀), which indicate the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, research on structurally related oxazole-containing compounds provides insight into their potential as enzyme inhibitors. For instance, derivatives of 1,3,4-oxadiazole (B1194373), a related five-membered heterocycle, have been investigated as inhibitors of various enzymes. One such study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide identified it as a selective inhibitor of carbonic anhydrase II. rrpharmacology.runih.gov

In a study of 4-(2-methyloxazol-4-yl)benzenesulfonamide, a compound with a similar structural framework, researchers evaluated its potential to inhibit human monoamine oxidase (MAO) A and B. The results showed that this compound inhibited these enzymes with IC₅₀ values of 43.3 µM for MAO-A and 3.47 µM for MAO-B, indicating a degree of selectivity for the MAO-B isoform.

Table 1: Illustrative Enzyme Inhibition Data for an Oxazole (B20620) Derivative

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase A (MAO-A) | 43.3 |

This data is for a structurally related compound and serves to illustrate the type of information gained from kinetic studies.

Molecular Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a potential drug molecule (the ligand) might interact with a target protein's active site.

For derivatives of this compound, molecular docking studies would be employed to visualize and analyze the interactions between the compound and the amino acid residues of a target enzyme. These studies can predict binding affinity and highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-enzyme complex.

A study on a novel 1,2,4-oxadiazole (B8745197) derivative, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, utilized molecular docking to investigate its antimicrobial potential by docking it against the E. coli FabH protein. The results indicated superior binding energies compared to standard compounds, suggesting significant antimicrobial potential. nih.gov The docking procedure typically involves preparing the protein and ligand structures, defining a grid box around the active site, and then allowing the docking software to explore possible binding poses. nih.gov

In another example with new 1,3,4-oxadiazole-thioether derivatives, molecular docking was used to assess their antioxidant and cytotoxic activities. semanticscholar.org Similarly, docking studies on thiazole (B1198619) derivatives have been used to explore their potential as anticancer agents. nih.gov These studies underscore the importance of computational methods in predicting the biological activity of heterocyclic compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, researchers can identify the chemical groups responsible for its pharmacological effects.

For a compound like this compound, SAR studies would involve creating a series of analogs with modifications at various positions and evaluating their biological activity. Potential modifications could include:

Substitution on the phenyl ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring could modulate the compound's electronic and steric properties, potentially affecting its binding affinity to a target.

Modification of the ester group: The methyl ester could be hydrolyzed to a carboxylic acid or converted to various amides to explore the impact of this group on activity. For example, the replacement of a tetrazole ring with a 1,3,4-oxadiazole in Candesartan, and the modification of the carboxylic group, led to improved oral bioavailability and in vivo activity. nih.gov

Substitution on the oxazole ring: Adding substituents to the available positions on the oxazole ring could influence its interaction with the target protein.

In a study on eugenyl benzoate (B1203000) derivatives, ten new compounds were synthesized through reactions like esterification and demethylation. nih.gov The cytotoxic activity of these derivatives against a colorectal cancer cell line was then evaluated, with the IC₅₀ values ranging from 26.56 µmol/ml to 286.81 µmol/ml, demonstrating how structural changes impact biological activity. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. SAR studies help to identify these key features.

For oxazole-containing compounds, the oxazole ring itself is often a critical part of the pharmacophore, acting as a bioisostere for other functional groups like amides or esters and participating in hydrogen bonding or other interactions. Previous evaluations of ligands for benzodiazepine (B76468) receptors, for instance, identified an aromatic ring connected to a proton-accepting functional group as an essential pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) analysis can further refine the understanding of SAR. For the eugenyl benzoate derivatives mentioned earlier, a QSAR equation was developed: Log 1/IC₅₀ = -0.865-0.210 (LogP)² + 1.264 (logP) - 0.994 CMR. nih.gov This equation indicates that both the hydrophobicity (logP) and the molar refractivity (CMR) of the compounds influence their cytotoxic activity, with hydrophobicity playing a more significant role. nih.gov

In Vitro and In Vivo Pharmacological Evaluation (if applicable and strictly non-dosage related)

In vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies are crucial for evaluating the pharmacological potential of a new compound.

In vitro assays for derivatives of this compound could include cytotoxicity assays against various cancer cell lines, enzyme inhibition assays, and antimicrobial susceptibility tests. For example, novel 1,3,4-oxadiazole derivatives were evaluated for their cytotoxicity on normal human dermal fibroblasts (NHDF) and a monocytic cell line (THP-1) using the MTT assay. nih.gov The compounds that showed no significant cytotoxicity were then advanced to further investigations, such as cyclooxygenase inhibition assays. nih.gov

Table 2: Illustrative In Vitro Cytotoxicity Data for Oxadiazole Derivatives against A549 Cell Line

| Compound | IC₅₀ (µg/mL) at 72h |

|---|---|

| 11b | 11.20 |

| 11c | 15.73 |

| 13b | 59.61 |

Source: Adapted from a study on 1,3,4-oxadiazole-thioether derivatives. semanticscholar.org This data is illustrative and does not represent this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。